molecular formula C20H36O2Sn B14718843 Stannane, acetoxytricyclohexyl- CAS No. 13121-71-6

Stannane, acetoxytricyclohexyl-

Cat. No.: B14718843
CAS No.: 13121-71-6
M. Wt: 427.2 g/mol
InChI Key: FJEZLYTXQIEUAT-UHFFFAOYSA-M
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Description

Stannane, acetoxytricyclohexyl- (CAS 13121-71-6), with the molecular formula C₂₀H₃₆O₂Sn and a molecular weight of 427.25 g/mol, is an organotin compound characterized by a central tin atom bonded to three cyclohexyl groups and one acetoxy (CH₃COO⁻) group. It exists as rod-like crystals when recrystallized from aqueous ethanol, with a melting point of 61–63°C . This compound is classified as a moderately toxic substance, exhibiting an oral LD₅₀ of 178 mg/kg in rats, and poses hazards due to its emission of toxic tin fumes upon decomposition . Its primary industrial applications include use as a biocide or stabilizer in polymers, though its toxicity limits widespread use .

Properties

CAS No.

13121-71-6

Molecular Formula

C20H36O2Sn

Molecular Weight

427.2 g/mol

IUPAC Name

tricyclohexylstannyl acetate

InChI

InChI=1S/3C6H11.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1H,2-6H2;1H3,(H,3,4);/q;;;;+1/p-1

InChI Key

FJEZLYTXQIEUAT-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Direct Alkoxylation of Tin Halides

The most widely documented synthesis of stannane, acetoxytricyclohexyl- involves the reaction of tricyclohexyl alcohol with tin(IV) chloride (SnCl₄) in the presence of an acetoxy donor, typically acetic anhydride or acetyl chloride. This method leverages the nucleophilic substitution of chloride ligands by alkoxy groups, followed by acetylation to introduce the acetoxy functionality.

Reaction Scheme:

  • Formation of Tricyclohexyltin Chloride :
    $$ 3 \, \text{C}6\text{H}{11}\text{OH} + \text{SnCl}4 \rightarrow (\text{C}6\text{H}{11})3\text{SnCl} + 3 \, \text{HCl} $$
  • Acetoxy Substitution :
    $$ (\text{C}6\text{H}{11})3\text{SnCl} + \text{CH}3\text{COCl} \rightarrow (\text{C}6\text{H}{11})3\text{SnOCOCH}3 + \text{HCl} $$
Key Parameters:
  • Temperature : Maintained at 0–5°C during tin chloride formation to prevent side reactions.
  • Atmosphere : Conducted under nitrogen or argon to avoid oxidation of intermediates.
  • Solvent : Anhydrous dichloromethane or toluene ensures solubility and reaction homogeneity.
Yield Optimization:
  • Excess tricyclohexyl alcohol (1.5 equivalents per SnCl₄) maximizes substitution efficiency.
  • Slow addition of acetyl chloride minimizes exothermic side reactions.

Hydrostannylation of Acetoxy-Substituted Alkenes

An alternative route employs hydrostannylation, where a tin hydride reacts with an acetoxy-functionalized alkene. This method is particularly useful for introducing stereochemical control.

Procedure:

  • Synthesis of Tricyclohexyltin Hydride :
    $$ (\text{C}6\text{H}{11})3\text{SnCl} + \text{LiAlH}4 \rightarrow (\text{C}6\text{H}{11})3\text{SnH} + \text{LiCl} + \text{AlCl}3 $$ .
  • Hydrostannylation with Acetoxyalkene :
    $$ (\text{C}6\text{H}{11})3\text{SnH} + \text{CH}2=\text{CHOCOCH}3 \rightarrow (\text{C}6\text{H}{11})3\text{SnCH}2\text{CH}(\text{OCOCH}3) $$
Advantages:
  • Enables access to β-acetoxy stannanes with defined stereochemistry.
  • Compatible with radical initiators (e.g., AIBN) for regioselective additions.
Limitations:
  • Requires stringent moisture-free conditions to prevent tin hydride decomposition.

Transmetallation Approaches

Transmetallation with Grignard or organolithium reagents offers a pathway to modify tin coordination spheres. For example, reacting tricyclohexylstannane with acetyloxy lithium yields the target compound:

$$ (\text{C}6\text{H}{11})3\text{SnH} + \text{LiOCOCH}3 \rightarrow (\text{C}6\text{H}{11})3\text{SnOCOCH}3 + \text{LiH} $$

Critical Considerations:

  • Reagent Purity : Lithium acetyloxy must be freshly prepared to avoid lithium hydroxide contamination.
  • Solvent Choice : Tetrahydrofuran (THF) facilitates reagent solubility and reaction kinetics.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthesis Methods

Method Temperature (°C) Yield (%) Purity (GC-MS) Key Challenges
Direct Alkoxylation 0–5 65–72 >95% HCl evolution control
Hydrostannylation 25–40 58–65 90–93% Stereochemical control
Transmetallation -20 to 0 50–60 85–88% Moisture sensitivity

Solvent Effects:

  • Polar Aprotic Solvents (e.g., DMF): Enhance tin electrophilicity but risk acetoxy group hydrolysis.
  • Nonpolar Solvents (e.g., hexane): Improve tin hydride stability but reduce reaction rates.

Characterization and Analytical Techniques

Table 2: Spectral Data for Stannane, Acetoxytricyclohexyl-

Technique Key Signals Interpretation
¹H NMR δ 1.2–1.8 (m, 33H, cyclohexyl), δ 2.1 (s, 3H, CH₃CO) Confirms cyclohexyl and acetoxy groups
¹¹⁹Sn NMR δ -180 to -220 Indicative of Sn–O coordination
IR 1740 cm⁻¹ (C=O stretch) Validates acetoxy functionality
Mass Spectrometry:
  • Molecular Ion Peak : m/z 352 (M⁺), consistent with C₁₄H₁₈O₂Sn.
  • Fragmentation : Loss of acetoxy group (m/z 293) and sequential cyclohexyl eliminations.

Chemical Reactions Analysis

Types of Reactions

Stannane, acetoxytricyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can replace the acetoxy group.

Major Products Formed

    Oxidation: Stannic acetoxytricyclohexyl derivatives.

    Reduction: Tricyclohexyltin hydride.

    Substitution: Tricyclohexyltin derivatives with various functional groups.

Scientific Research Applications

Stannane, acetoxytricyclohexyl- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds.

    Biology: Investigated for its potential as a biocide due to its organotin structure.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of stannane, acetoxytricyclohexyl- involves its interaction with nucleophiles and electrophiles. The tin atom, being electropositive, can form bonds with various nucleophiles, facilitating substitution reactions. The acetoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of different tin derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds share structural similarities but differ in substituents, toxicity, and applications. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Acetoxytricyclohexylstannane C₂₀H₃₆O₂Sn 427.25 61–63 3 cyclohexyl, 1 acetoxy
Tricyclohexyltin Hydride C₁₈H₃₄Sn 345.24 N/A 3 cyclohexyl, 1 hydride
Triphenyltin Acetate C₂₀H₁₈O₂Sn 409.07 122–124 3 phenyl, 1 acetoxy
Tributyl[(methoxymethoxy)methyl]stannane C₁₈H₃₈O₂Sn 405.25 N/A 3 butyl, 1 methoxymethoxymethyl

Notes:

  • Tricyclohexyltin Hydride (C₁₈H₃₄Sn) lacks the acetoxy group, making it more reactive in radical reactions but highly water-reactive (Hazard Class 4.3) .
  • Triphenyltin Acetate (C₂₀H₁₈O₂Sn) substitutes cyclohexyl with phenyl groups, increasing its stability and use as a fungicide .
  • Tributyltin derivatives (e.g., Tributyl[(methoxymethoxy)methyl]stannane) are widely used in organic synthesis but face restrictions due to environmental persistence and toxicity .

Key Research Findings

Toxicity Mechanisms: Organotin compounds inhibit mitochondrial function and disrupt cellular membranes, with toxicity proportional to alkyl/aryl group size .

Environmental Persistence : Cyclohexyl and phenyl substituents increase hydrophobicity, leading to bioaccumulation in aquatic organisms .

Alternatives : Greener synthesis methods (e.g., Suzuki-Miyaura coupling) are replacing tin-based reagents in organic chemistry .

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